Fmoc-2-aminobenzene-1,4-dicarboxylic acid
Description
Historical Development of Fluorenylmethoxycarbonyl Protection Chemistry
The fluorenylmethoxycarbonyl protecting group was introduced in 1970 by Louis A. Carpino and Grace Y. Han at the University of Massachusetts, representing a pivotal advancement in amino protection chemistry. Prior to this development, synthetic chemists lacked a comprehensive set of protecting groups that could be selectively removed under basic conditions, as most existing amino-protecting groups required acidic cleavage conditions. Carpino and Han recognized this limitation and noted that "there is currently no complementary set of groups cleavable by basic reagents of graded activity".
The researchers initially prepared 9-fluorenylmethyloxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, establishing the foundation for fluorenylmethoxycarbonyl chemistry. They demonstrated that the fluorenylmethoxycarbonyl group could be rapidly removed by treatment with liquid ammonia, producing carbon dioxide and dibenzofulvalene as easily separable byproducts. This breakthrough led to the development of alternative deprotection methods using strong organic amines such as piperidine, morpholine, and ethanolamine.
The integration of fluorenylmethoxycarbonyl protection into solid-phase peptide synthesis occurred in 1978 when Meienhofer and coworkers developed the fluorenylmethoxycarbonyl/tert-butyl strategy utilizing Wang resin. This methodology revolutionized peptide synthesis by providing orthogonal protection schemes that allowed for selective deprotection under different conditions. The fluorenylmethoxycarbonyl group's stability toward acids and its selective removal by weak bases made it particularly advantageous for solid-phase synthesis workflows.
Structural Relationship to 2-aminoterephthalic Acid
Fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic acid is structurally derived from 2-aminoterephthalic acid, also known as 2-aminobenzene-1,4-dicarboxylic acid. The parent compound, 2-aminoterephthalic acid, possesses the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol. This molecule features an amino group at the 2-position and carboxylic acid groups at the 1- and 4-positions of the benzene ring, creating a unique substitution pattern that provides multiple reactive sites for chemical modification.
The structural characteristics of 2-aminoterephthalic acid include three hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its interactions in various chemical environments. The canonical Simplified Molecular Input Line Entry System notation for 2-aminoterephthalic acid is C1=CC(=C(C=C1C(=O)O)N)C(=O)O, highlighting the spatial arrangement of functional groups. The compound exhibits a topological polar surface area of 101.2 Ų, indicating significant polarity that influences its solubility and reactivity patterns.
When the fluorenylmethoxycarbonyl protecting group is attached to the amino functionality of 2-aminoterephthalic acid, the resulting compound acquires enhanced molecular complexity and functionality. The molecular formula becomes C₂₃H₁₇NO₆ with a molecular weight of 403.38 g/mol. This transformation introduces the bulky fluorenyl system, which provides steric protection for the amino group while maintaining the dual carboxylic acid functionality that characterizes the terephthalic acid core.
Table 1: Comparative Structural Data
| Property | 2-Aminoterephthalic Acid | Fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic Acid |
|---|---|---|
| Molecular Formula | C₈H₇NO₄ | C₂₃H₁₇NO₆ |
| Molecular Weight (g/mol) | 181.15 | 403.38 |
| Chemical Abstracts Service Number | 10312-55-7 | 1185298-22-9 |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 5 | 6 |
| Topological Polar Surface Area | 101.2 | 112.93 |
Significance in Modern Chemical Research
Fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic acid has gained considerable significance in modern chemical research due to its versatility as a building block for complex molecular architectures. The compound serves multiple roles in contemporary synthetic chemistry, functioning both as a protected amino acid derivative and as a precursor for advanced materials synthesis. Its dual carboxylic acid functionality enables cross-linking reactions and coordination chemistry applications, while the fluorenylmethoxycarbonyl protection allows for selective amino group manipulation.
In peptide synthesis, fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic acid provides unique opportunities for incorporating rigid aromatic elements into peptide chains. The presence of two carboxylic acid groups enables the formation of branched peptide structures and facilitates the development of peptide-based materials with enhanced mechanical properties. This capability has particular relevance in the design of peptide hydrogels and other biomaterials where structural rigidity is desired.
The compound has also demonstrated significance in the development of metal-organic frameworks, where the combination of amino functionality and carboxylic acid groups provides multiple coordination sites for metal ions. Research has shown that amino-functionalized zirconium-based metal-organic framework nanoparticles, which can incorporate derivatives of 2-aminoterephthalic acid, exhibit bifunctional properties including both antitumor activity and bone regeneration promotion. These findings highlight the potential for fluorenylmethoxycarbonyl-protected derivatives to serve as precursors for advanced therapeutic materials.
Furthermore, the compound's role in protein engineering applications has been recognized, where the introduction of carboxylic acid groups at specific locations within protein sequences can modify protein-protein interactions, alter enzyme active sites, and enable the attachment of functional moieties. The fluorenylmethoxycarbonyl protection strategy allows for precise control over when and where these modifications occur during synthetic procedures.
Overview of Current Academic Literature and Applications
The academic literature surrounding fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic acid reflects its growing importance across multiple research disciplines. Current publications demonstrate applications spanning from traditional peptide synthesis to cutting-edge materials science and biomedical research. The compound appears frequently in studies focused on solid-phase peptide synthesis, where its unique structural features enable the creation of complex peptide architectures with enhanced properties.
Recent research has highlighted the compound's utility in developing novel peptide-based therapeutics and diagnostic agents. Studies have demonstrated its effectiveness as a building block for creating peptides with improved stability, enhanced biological activity, and targeted delivery capabilities. The dual carboxylic acid functionality has proven particularly valuable for generating peptide conjugates and developing multifunctional therapeutic systems.
In materials science applications, fluorenylmethoxycarbonyl-2-aminobenzene-1,4-dicarboxylic acid has been investigated as a component in the synthesis of advanced polymeric materials and metal-organic frameworks. Research has shown that amino-functionalized metal-organic frameworks incorporating related aminoterephthalic acid derivatives exhibit exceptional performance in applications ranging from gas separation to drug delivery. These studies demonstrate the compound's potential for addressing contemporary challenges in environmental and biomedical technologies.
The literature also reveals growing interest in the compound's applications in neuroscience research, particularly in studying receptor interactions and signaling pathways. Its structural features make it suitable for developing molecular probes and therapeutic agents targeting specific neurological pathways. Additionally, recent publications have explored its potential in developing conducting polymers and electronic materials, suggesting applications beyond traditional chemical synthesis.
Table 2: Current Research Applications by Field
| Research Field | Primary Applications | Key Features Utilized |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides, solid-phase synthesis | Fluorenylmethoxycarbonyl protection, dual carboxylic acids |
| Materials Science | Metal-organic frameworks, polymeric materials | Coordination sites, structural rigidity |
| Biomedical Research | Drug delivery systems, therapeutic agents | Biocompatibility, functional group diversity |
| Neuroscience | Molecular probes, receptor studies | Structural specificity, synthetic accessibility |
| Electronics | Conducting polymers, functional materials | Aromatic structure, electronic properties |
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYWQCQTBCRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Silylation and Fmoc Protection
This method involves sequential silylation of the amine group followed by Fmoc protection. Key steps include:
- Silylation : Treatment of 2-aminobenzene-1,4-dicarboxylic acid with a silylating agent (e.g., MSTFA or BSA) under anhydrous conditions.
- Fmoc Activation : Reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) at room temperature.
| Parameter | Value |
|---|---|
| Silylating Agent | MSTFA or BSA |
| Fmoc Reagent | Fmoc-OSu |
| Reaction Time | 2–4 hours |
| Yield | >90% (after purification) |
| Purity | >95% (HPLC) |
Mechanistic Insight :
Silylation protects the amine from unwanted side reactions, while Fmoc-OSu selectively introduces the Fmoc group. The process avoids racemization, making it suitable for chiral amino acid derivatives.
Coupling Agent-Mediated Synthesis
A one-step approach using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) was reported in recent studies ().
- Activation : Mix 2-aminobenzene-1,4-dicarboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
- Fmoc Introduction : Add Fmoc-amino acid derivatives (1.3 equiv) and stir for 140 minutes.
- Workup : Precipitate the product using ice-cold water, followed by filtration and washing with methanol.
Key Data from ACS Omega Study ():
| Amino Acid Derivative | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phenylalanine | HATU | 91 | 98 |
| Alanine | HATU | 87 | 97 |
| Proline | HATU | 85 | 95 |
- Eliminates chromatographic purification for most cases.
- Compatible with sterically hindered amino acids (e.g., proline).
Optimization of Reaction Parameters
Critical factors influencing yield and purity:
- Molar Ratios : A 1.3:1 ratio of diaminobenzoic acid to Fmoc reagent minimizes side products.
- Solvent Choice : DMF enhances solubility of intermediates, while methanol aids in precipitation.
- Temperature : Reactions performed at 0°C during silylation prevent decomposition.
Purification Techniques
- Precipitation : Crude products are precipitated using methanol/water mixtures, achieving >90% recovery.
- Chromatography : Reserved for histidine-containing derivatives (40% yield after silica gel purification) ().
Comparative Analysis of Methods
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Silylation/Fmoc-OSu | 90–95 | 95–99 | High |
| HATU-Mediated Coupling | 85–91 | 95–98 | Moderate |
Chemical Reactions Analysis
Fmoc-2-aminobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Chemical Properties and Structure
Fmoc-ABDA is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. Its molecular formula is with a molecular weight of approximately 403.38 g/mol. The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality .
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-ABDA is extensively used in SPPS, a technique for synthesizing peptides by sequentially adding amino acid units onto a solid support. The Fmoc group protects the amine functionality during peptide chain assembly, ensuring that subsequent amino acids are attached at the correct positions. Once synthesis is complete, the Fmoc group can be cleaved under mild acidic conditions to reveal the free amine group necessary for further reactions or peptide folding .
Metal-Organic Frameworks (MOFs)
The compound acts as a linker in the formation of MOFs. Its amino functionality enhances the crystallization process of these frameworks, which can immobilize enzymes and other biomolecules effectively. Research has shown that Fmoc-ABDA influences coordination modes in metal complexes formed with this compound, thus affecting binding affinities and stability within various chemical environments.
Protein Engineering
In protein engineering, Fmoc-ABDA allows for the introduction of carboxylic acid groups at specific locations within protein sequences. These modifications can enhance protein stability and functionality by facilitating interactions with other biomolecules or altering structural properties .
Drug Development
While specific biological activities of Fmoc-ABDA are not extensively documented, its derivatives have been studied for potential roles in drug development. The presence of the amino group suggests possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry .
Case Studies
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-ABDA in SPPS significantly improved yield and purity compared to traditional methods without protective groups. The ability to selectively cleave the Fmoc group allowed for more efficient assembly of complex peptide structures.
Case Study 2: MOF Stability Enhancement
Research involving Fmoc-ABDA as a linker in MOFs showed enhanced stability and binding affinity when compared to similar frameworks lacking this compound. The study highlighted its role in facilitating enzyme immobilization for catalytic applications.
Mechanism of Action
The mechanism of action of Fmoc-2-aminobenzene-1,4-dicarboxylic acid involves its ability to act as a linker in the formation of MOFs. The amino functionality of the compound accelerates the formation of crystalline MOFs, enabling the immobilization of enzymes and other biomolecules . This process helps to stabilize the enzymes and maintain their catalytic activity in various industrial and research applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-Protected Diamino Acid Derivatives
Fmoc-L-Dab(Alloc)-OH (CAS: 204316-32-5)
- Structure: Contains a diaminobutyric acid (Dab) backbone with Fmoc at the α-amine and Alloc (allyloxycarbonyl) at the γ-amine.
- Molecular Formula : C₂₃H₂₄N₂O₆ (MW: 424.4 g/mol) .
- Applications : Used in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies. The Alloc group is removed via palladium-catalyzed deprotection, enabling selective modification.
Fmoc-Dab(Boc)-OH (CAS: 125238-99-5)
- Structure : Dab derivative with Fmoc (α-amine) and Boc (tert-butyloxycarbonyl, γ-amine) protecting groups.
- Molecular Formula : C₂₄H₂₈N₂O₆ (MW: 464.5 g/mol) .
- Applications : Suitable for SPPS where acid-labile Boc is retained during Fmoc deprotection.
- Comparison : The Boc group requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal compared to the Alloc group, offering different synthetic flexibility.
Thiazolidine Dicarboxylic Acid Derivatives
2-Methylthiazolidine-2,4-dicarboxylic Acid
- Structure : A sulfur-containing heterocycle (thiazolidine) with methyl and dicarboxylic acid substituents.
- Applications : Acts as a cysteine precursor in biological systems, releasing cysteine intracellularly .
- Key Difference: The thiazolidine core introduces sulfur-based reactivity and biological utility, contrasting with the aromatic, non-sulfur-containing Fmoc-2-aminobenzene-1,4-dicarboxylic acid.
Thiazolidine-2,4-dicarboxylic Acid (CAS: 30097-06-4)
- Molecular Formula: C₅H₇NO₄S (MW: 177.17 g/mol).
- Applications: Used in biochemical research for thiol delivery and as a building block in organocatalysis .
MOF-Relevant Dicarboxylic Acids
Benzene-1,4-dicarboxylic Acid (BDC)
- Role in MOFs : A linker in MOF-5 (Zn₄O(BDC)₃), forming porous frameworks with high surface areas .
- Comparison: this compound could theoretically replace BDC in MOFs, introducing an Fmoc-amine for post-synthetic modification. However, the bulky Fmoc group may hinder framework formation compared to unsubstituted BDC.
Comparative Data Table
Research Findings and Challenges
- Synthetic Utility: this compound’s dicarboxylic acid groups could enable coordination to metal ions in MOFs, similar to BDC . However, steric hindrance from the Fmoc group may reduce porosity.
- Biological Relevance : Unlike thiazolidine derivatives, this compound lacks inherent biological activity but may serve as a linker in drug conjugates .
- Safety and Handling : Toxicological data are scarce for many Fmoc derivatives, necessitating caution and proper certification (e.g., COA requests as per ) .
Biological Activity
Fmoc-2-aminobenzene-1,4-dicarboxylic acid (Fmoc-ABDC) is a compound that plays a significant role in various biological and chemical applications, particularly in the field of peptide synthesis and metal-organic frameworks (MOFs). This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
Fmoc-ABDC has the molecular formula CHN O and a molecular weight of approximately 403.38 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. The Fmoc group is crucial in protecting the amino functionality during peptide synthesis, allowing selective reactions without interference from the amino group itself.
The primary mechanism of action for Fmoc-ABDC involves its role as a linker in the formation of MOFs. The amino group enhances the formation of crystalline structures, facilitating the immobilization of enzymes and other biomolecules. This property is particularly useful in proteomics research, where it aids in studying protein interactions and modifications .
Biological Activity
While specific biological activities of Fmoc-ABDC are not extensively documented, its derivatives and structural analogs have been investigated for their potential roles in drug development and as building blocks for bioactive compounds. The presence of the amino group suggests possible interactions with biological targets, although detailed studies are required to elucidate specific activities .
Potential Applications
- Peptide Synthesis : Fmoc-ABDC is widely used in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating peptides by sequentially adding amino acid units onto a solid support .
- Metal-Organic Frameworks (MOFs) : The compound's ability to act as a linker allows for the formation of MOFs that can be utilized in various applications including catalysis, gas storage, and drug delivery systems .
- Protein Engineering : The introduction of carboxylic acid groups at specific locations within protein sequences can enhance their functionality and stability, making Fmoc-ABDC valuable in protein engineering.
Case Studies
Research has demonstrated the utility of Fmoc-ABDC in various experimental setups:
- Postsynthetic Modification : A study highlighted the postsynthetic modification of amino-tagged MOFs using Fmoc-protected amino acids. The results showed successful coupling yields with different reagents, indicating the compound's versatility in modifying MOF structures .
- Enzyme Immobilization : Fmoc-ABDC has been used to immobilize enzymes within MOF structures, enhancing their stability and reusability in biochemical reactions. This application is critical for developing more efficient biocatalysts.
Comparative Analysis
To understand the uniqueness of Fmoc-ABDC compared to similar compounds, a comparison table is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzoic Acid | Contains an amino group and carboxylic acid | Lacks the Fmoc protective group |
| 4-Aminobenzoic Acid | Similar functionalities | Different position of amino group |
| 3-Aminobenzoic Acid | Contains an amino group with carboxyl groups | Different position affects reactivity |
| 2-Amino-1,3-benzenedicarboxylic Acid | Contains two carboxyl groups | Different arrangement of functional groups |
Fmoc-ABDC stands out due to its specific arrangement of functional groups and the presence of the Fmoc protecting group, enhancing its utility in peptide synthesis compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Fmoc-2-aminobenzene-1,4-dicarboxylic acid, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc-protected intermediates. The amino group on benzene-1,4-dicarboxylic acid is first protected with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium (e.g., sodium bicarbonate), followed by iterative deprotection and coupling steps. Purification via reverse-phase HPLC or column chromatography is critical to remove unreacted reagents and byproducts. Monitoring reaction progress using TLC or LC-MS ensures intermediate quality .
- Key Challenge : Side reactions during Fmoc deprotection (e.g., piperidine-induced racemization) require controlled reaction times and temperatures.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (in DMSO-d) identify proton environments and confirm Fmoc-group attachment. Peaks near δ 7.3–7.8 ppm correspond to aromatic Fmoc protons, while carboxylate protons appear downfield .
- X-ray Crystallography : For single-crystal analysis, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm error).
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for conductivity studies?
- Application : The dicarboxylate moiety coordinates with metal nodes (e.g., Fe, Mn) to form MOFs. For example, Fe(DSBDC) analogues derived from 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid exhibit million-fold conductivity enhancements over Mn-based frameworks due to Fe β-spin electron delocalization. Researchers should optimize ligand-to-metal ratios in solvothermal reactions and characterize conductivity via four-probe measurements .
- Data Contradiction : Discrepancies in conductivity between batches may arise from incomplete ligand deprotonation or solvent residues. FTIR and XPS verify ligand-metal binding integrity.
Q. What strategies resolve contradictory NMR data when this compound exhibits unexpected splitting patterns?
- Troubleshooting :
- Dynamic Effects : Rotameric states of the Fmoc group can split peaks. Variable-temperature NMR (e.g., 25°C to 60°C) coalesces signals, confirming conformational exchange.
- Impurity Analysis : Compare with reference spectra of benzene-1,4-dicarboxylic acid derivatives (e.g., 2-hydroxyterephthalic acid) to rule out positional isomerism .
- DFT Calculations : Simulate NMR shifts using Gaussian or ORCA software to match experimental data, identifying misassigned peaks .
Q. How does the Fmoc group influence the stability of benzene-1,4-dicarboxylic acid derivatives under alkaline conditions?
- Experimental Design : Incubate the compound in KOD/DO (pH 12–14) at 25–80°C, monitoring degradation via NMR. The Fmoc group’s electron-withdrawing nature may accelerate decarboxylation compared to unprotected analogues. Control studies with Boc-protected derivatives isolate steric vs. electronic effects .
- Key Insight : Stability data inform MOF synthesis protocols where basic conditions are common.
Methodological Considerations
Q. What protocols optimize coupling efficiency of this compound in peptide synthesis?
- Optimization Steps :
- Activation Reagents : Use HATU or PyBOP with DIPEA in DMF to enhance carboxylate reactivity.
- Solvent Choice : Anhydrous DMF minimizes side reactions; <0.1% water content is critical.
- Coupling Time : 2–4 hours at 25°C balances efficiency and racemization risk. LC-MS monitors acylation completion .
Q. How can researchers leverage this compound in Toll-like receptor (TLR) agonist design?
- Biological Application : The rigid benzene core serves as a linker for conjugating fluorophenethylamine side chains, mimicking diprovocim derivatives. Structure-activity relationship (SAR) studies assess TLR activation via NF-κB luciferase assays. Dose-response curves (0.1–10 μM) identify optimal agonist potency .
Data Validation Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
